molecular formula C17H13ClN2 B151695 3-chloro-11-ethylpyrido[3,2-a]carbazole CAS No. 127040-48-6

3-chloro-11-ethylpyrido[3,2-a]carbazole

Cat. No.: B151695
CAS No.: 127040-48-6
M. Wt: 280.7 g/mol
InChI Key: QMSCTDWMWZHLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-11-ethylpyrido[3,2-a]carbazole: is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by the presence of a pyrido ring fused to a carbazole structure, with a chlorine atom at the third position and an ethyl group at the eleventh position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions can occur, leading to the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and heterocyclic compounds . Biology: Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-11-ethylpyrido[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-chloro-11-ethylpyrido[3,2-a]carbazole is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These substitutions can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications.

Properties

CAS No.

127040-48-6

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

3-chloro-11-ethylpyrido[3,2-a]carbazole

InChI

InChI=1S/C17H13ClN2/c1-2-20-15-6-4-3-5-11(15)12-7-9-14-13(17(12)20)8-10-16(18)19-14/h3-10H,2H2,1H3

InChI Key

QMSCTDWMWZHLAQ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl

127040-48-6

Synonyms

11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.